molecular formula C15H14FN3O5S B3542885 N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

Cat. No. B3542885
M. Wt: 367.4 g/mol
InChI Key: MYHSOQRULVUYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as Compound 1, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein target that is involved in various biological processes.

Mechanism of Action

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 acts as a competitive inhibitor of the protein target by binding to its active site. The binding of this compound 1 prevents the protein target from carrying out its normal biological function, leading to the inhibition of cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound 1 on the protein target has been investigated in various studies, and the results suggest that it acts by inducing conformational changes in the protein structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 1 have been investigated in various studies. In vitro studies have shown that this compound 1 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound 1 has anti-inflammatory and immunosuppressive effects. However, the effects of this compound 1 on normal cells and tissues are still not fully understood, and further studies are needed to investigate its safety and toxicity.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the protein target, making it a valuable tool for investigating its biological function. However, there are also limitations to the use of this compound 1 in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1. One direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, the development of new assays and techniques to study the protein target and its interaction with this compound 1 can provide new insights into its biological function.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has been synthesized for scientific research purposes as a potent inhibitor of a specific protein target. The protein target is involved in various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this protein target has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. This compound 1 has been used in various in vitro and in vivo studies to investigate the role of the protein target in these diseases.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-7-5-11(16)6-8-13)10-15(20)17-12-3-2-4-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSOQRULVUYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 5
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 6
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

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